

An In-depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline

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Compound of Interest

Compound Name: 4-Chloro-2-iodo-6-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **4-Chloro-2-iodo-6-methylaniline**, a halogenated aromatic amine with potential applications in synthetic chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates known information and identifies areas where further research is needed.

Nomenclature and Chemical Identity

4-Chloro-2-iodo-6-methylaniline is a trisubstituted benzene derivative. Its nomenclature and key identifiers are summarized below:

Identifier	Value
IUPAC Name	4-chloro-2-iodo-6-methylaniline[1][2]
CAS Number	69705-29-9[1][3]
Molecular Formula	C7H7ClIN[1][3]
Molecular Weight	267.49 g/mol [2][3]
Synonyms	2-amino-5-chloro-3-iodotoluene, Benzenamine, 4-chloro-2-iodo-6-methyl-[2]
InChI	InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
SMILES	CC1=CC(=CC(=C1N)I)Cl

Physicochemical Properties

Experimentally determined physicochemical data for **4-Chloro-2-iodo-6-methylaniline** is sparse. The following table includes available data and highlights where information is currently unavailable.

Property	Value	Source
Melting Point	47-49 °C[2]	Benchchem[2]
Boiling Point	Data not available	
Solubility	Data not available	
Density	Data not available	
pKa	Data not available	

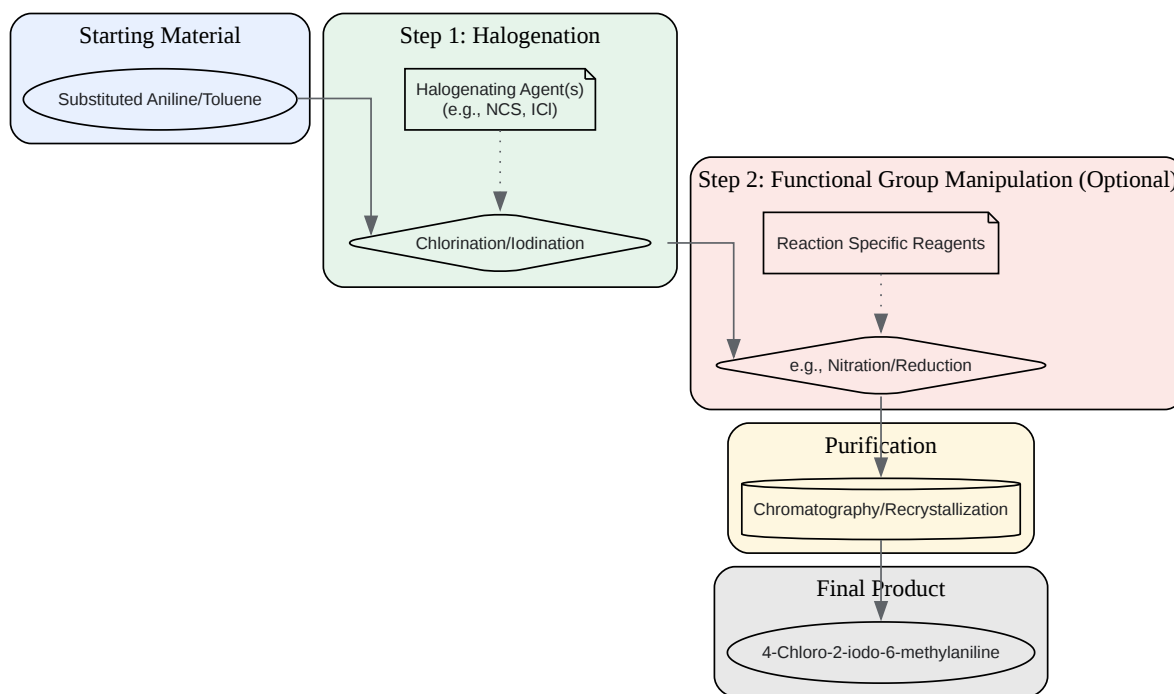
The melting point suggests that **4-Chloro-2-iodo-6-methylaniline** is a solid at room temperature.[2] Its solubility is likely to be low in water and higher in organic solvents, a common characteristic of halogenated anilines.

Synthesis and Reactivity

A specific, detailed, and validated experimental protocol for the synthesis of **4-Chloro-2-iodo-6-methylaniline** is not readily available in the surveyed literature. However, the synthesis would likely involve a multi-step process starting from a simpler aniline or toluene derivative. Potential synthetic strategies could include:

- Halogenation of a substituted aniline: This could involve the sequential chlorination and iodination of 2-methylaniline or a related precursor. The regioselectivity of these reactions would be a critical factor to control.
- Functional group interconversion: Synthesis could also potentially start from a molecule already containing the desired substitution pattern, with the amino group being introduced in a later step, for example, by reduction of a nitro group.

The following diagram illustrates a hypothetical, generalized synthesis workflow for a substituted aniline, which could be adapted for **4-Chloro-2-iodo-6-methylaniline**.



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Caption: Hypothetical synthesis workflow for **4-Chloro-2-iodo-6-methylaniline**.

The reactivity of **4-Chloro-2-iodo-6-methylaniline** is expected to be influenced by the electronic effects of its substituents. The amino group is an activating, ortho-, para-director, while the chloro and iodo groups are deactivating, ortho-, para-directors. The methyl group is weakly activating and an ortho-, para-director. This combination of functional groups suggests that the molecule could undergo various reactions, including:

- N-alkylation and N-acylation: The amino group is available for reactions with electrophiles.

- Electrophilic aromatic substitution: The positions on the aromatic ring are influenced by the existing substituents, which could direct further substitution.
- Cross-coupling reactions: The iodo group is a good leaving group and could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications of **4-Chloro-2-iodo-6-methylaniline** are not well-documented, its structure suggests its potential as a valuable building block in medicinal chemistry and organic synthesis. Halogenated anilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals.^[4] The presence of multiple halogen atoms allows for selective functionalization, making it a versatile scaffold for creating diverse molecular libraries.

For instance, related chloro-containing aniline derivatives are used in the synthesis of kinase inhibitors and other anticancer agents.^{[5][6][7]} The unique substitution pattern of **4-Chloro-2-iodo-6-methylaniline** could lead to the development of novel compounds with specific biological activities.

Safety and Handling

No specific safety data sheet (SDS) for **4-Chloro-2-iodo-6-methylaniline** is readily available. Therefore, it is crucial to handle this compound with extreme caution, assuming it is hazardous. The safety information for structurally related compounds, such as other halogenated anilines, should be considered as a reference.

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
- Handling: Avoid direct contact with skin and eyes. Do not ingest.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

No experimentally obtained NMR, IR, or detailed mass spectra for **4-Chloro-2-iodo-6-methylaniline** have been found in the public domain. For structurally similar compounds, such as 4-chloro-N-methylaniline, some spectral data is available and may provide a rough guide for expected chemical shifts and absorption bands.[8][9] However, direct analysis of **4-Chloro-2-iodo-6-methylaniline** is necessary for accurate characterization.

Conclusion and Future Outlook

4-Chloro-2-iodo-6-methylaniline is a chemical compound with potential utility in organic synthesis and drug discovery. However, a significant lack of published experimental data on its synthesis, properties, and reactivity hinders its broader application. Further research is required to fully characterize this molecule and explore its potential. This includes the development of a reliable synthetic protocol, a thorough investigation of its physicochemical properties and reactivity, and an assessment of its toxicological profile. Such studies would be invaluable for unlocking the full potential of this and other similarly substituted anilines in various fields of chemical science.

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